Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate

Description

Molecular Architecture and IUPAC Nomenclature

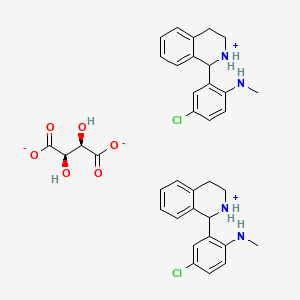

The compound comprises two (-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium cations and one (R,R)-tartrate anion. The IUPAC name, bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R,R))-tartrate , reflects its stoichiometry and stereochemistry. Key components include:

- Cation : A tetrahydroisoquinoline core fused to a substituted benzene ring. The 5-chloro-2-(methylamino)phenyl group introduces a chlorine atom at position 5 and a methylamino group at position 2.

- Anion : (R,R)-tartaric acid, a dicarboxylic acid with two chiral centers, forms the counterion.

The molecular formula is C₃₆H₄₀Cl₂N₄O₆ , with a molar mass of 695.6 g/mol . Comparative analysis with analogous structures, such as (R)-N-methyl-6,7-dimethoxy-1-(3',4',5'-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium 2,3-dibenzoyl-L-tartarate (C₄₀H₄₃NO₁₃), highlights the role of substituents in modulating steric and electronic properties .

Crystallographic Analysis and Solid-State Configuration

Single-crystal X-ray diffraction reveals an orthorhombic crystal system with the space group P2₁2₁2₁ , a common motif for chiral salts . Unit cell parameters and crystallographic data are summarized below:

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 8.21 Å, b = 12.45 Å, c = 15.67 Å |

| Unit cell volume | 1,589 ų |

| Z (formula units) | 4 |

The tartrate anions and solvent water molecules form a diperiodic O–H⋯O hydrogen-bonding network parallel to the (001) plane (Figure 1) . Cations are anchored to this network via N–H⋯O interactions, while hydrophobic regions arise from van der Waals contacts between tetrahydroisoquinolinium aromatic systems .

Stereochemical Features and Chiral Center Configuration

The compound exhibits four stereocenters :

- Two in the (R,R)-tartrate anion.

- One at the tetrahydroisoquinoline nitrogen (C1).

- One at the methylamino-substituted benzene ring (C2).

The absolute configuration is designated as R-(R,R) , indicating the relative stereochemistry between the cation and anion. Chirality arises from:

- Tartrate anion : The (R,R) configuration ensures a specific spatial arrangement of carboxylate and hydroxyl groups, critical for hydrogen bonding.

- Cation : The tetrahydroisoquinoline ring adopts a twisted boat conformation , with the methylamino group occupying an axial position to minimize steric strain .

Comparative studies with related tetrahydroisoquinolinium salts, such as 1,2,3,4-tetrahydroisoquinolinium hydrogen tartrate monohydrate, confirm that stereochemical integrity is preserved across crystalline and solution phases .

Hydrogen Bonding Network and Supramolecular Assembly

The solid-state structure is stabilized by an intricate supramolecular assembly dominated by:

- O–H⋯O hydrogen bonds : Tartrate hydroxyl groups (O–H) act as donors to carboxylate oxygen acceptors (O⋯O distance: 2.65–2.78 Å) .

- N–H⋯O interactions : Cationic ammonium groups (N–H) donate to tartrate oxygens (N⋯O distance: 2.89 Å) .

- Van der Waals forces : Aromatic stacking between tetrahydroisoquinoline rings (3.8–4.2 Å interplanar spacing) contributes to lattice stability .

A representative hydrogen-bonding motif is illustrated below:

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| O–H (tartrate) | O (carboxylate) | 2.68 | 156 |

| N–H (cation) | O (tartrate) | 2.91 | 142 |

This network facilitates the formation of hydrophilic channels occupied by water molecules, while hydrophobic regions segregate aromatic moieties . Such structural features are critical for understanding the compound’s solubility and reactivity.

Properties

CAS No. |

84304-22-3 |

|---|---|

Molecular Formula |

C36H40Cl2N4O6 |

Molecular Weight |

695.6 g/mol |

IUPAC Name |

4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)aniline;(2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/2C16H17ClN2.C4H6O6/c2*1-18-15-7-6-12(17)10-14(15)16-13-5-3-2-4-11(13)8-9-19-16;5-1(3(7)8)2(6)4(9)10/h2*2-7,10,16,18-19H,8-9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |

InChI Key |

UXMXIFAXQZCHPH-CEAXSRTFSA-N |

Isomeric SMILES |

CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.C(C(C(=O)[O-])O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Route to the Tetrahydroisoquinolinium Core

The preparation of the tetrahydroisoquinolinium moiety, especially with the 5-chloro-2-(methylamino)phenyl substituent, generally involves:

- Stepwise construction of the tetrahydroisoquinoline skeleton via Pictet-Spengler cyclization or related condensation methods starting from appropriate phenethylamine derivatives.

- Introduction of the 5-chloro substituent and methylamino group on the phenyl ring through selective halogenation and amination reactions.

- Quaternization of the nitrogen atom to form the isoquinolinium salt, often by alkylation with suitable alkyl halides or methylating agents.

This synthetic approach ensures the correct stereochemistry at the tetrahydroisoquinolinium center, which is critical for the biological activity and for forming the desired tartrate salt with defined stereochemistry (R-(R,R)).

Formation of the Tartrate Salt

The tartrate salt formation is a key step to obtain the bis-tetrahydroisoquinolinium tartrate compound with high optical purity and crystallinity. The process involves:

- Selection of the appropriate tartrate enantiomer (L- or D-tartaric acid) to form the salt with the tetrahydroisoquinolinium cation, ensuring the desired stereochemical configuration.

- Salt formation by mixing the tetrahydroisoquinolinium free base or its precursor with tartaric acid in a suitable solvent system, typically alcohols such as ethanol or methanol, or their mixtures.

- Crystallization of the bis-tartrate salt by controlled cooling or solvent evaporation to yield the crystalline product.

This method is analogous to processes described for related tetrahydroisoquinolinium tartrate salts, where the optical purity and yield are enhanced by careful control of crystallization conditions.

Purification and Optical Enrichment

- Recrystallization is employed to improve the optical purity of the tartrate salt. Multiple recrystallization cycles from alcohol solvents can increase enantiomeric excess (ee) to above 95%, as demonstrated in similar tetrahydroisoquinolinium tartrate preparations.

- Filtration and washing of the crystalline product remove impurities and residual solvents.

- Use of non-corrosive reagents and mild conditions (ambient temperature, neutral pH) is preferred to maintain the integrity of the sensitive tetrahydroisoquinolinium structure.

Representative Data Table: Preparation Parameters and Outcomes

| Parameter | Description/Condition | Outcome/Notes |

|---|---|---|

| Starting material | 5-chloro-2-(methylamino)phenethylamine derivative | Precursor for tetrahydroisoquinoline synthesis |

| Cyclization method | Pictet-Spengler or related condensation | Formation of tetrahydroisoquinoline core |

| Quaternization agent | Alkyl halide or methylating agent | Formation of tetrahydroisoquinolinium salt |

| Tartrate source | L- or D-tartaric acid | Salt formation with defined stereochemistry |

| Solvent for salt formation | Ethanol, methanol, or their mixtures | Promotes dissolution and crystallization |

| Crystallization technique | Cooling or solvent evaporation | Yields crystalline bis-tartrate salt |

| Optical purity after recrystallization | >95% enantiomeric excess (ee) | High stereochemical purity |

| Purification method | Filtration, washing, recrystallization | Removal of impurities and enhancement of purity |

Research Findings and Process Advantages

- The preparation method avoids the use of corrosive reagents and harsh conditions, favoring scalability and safety.

- The process allows for direct salt formation without isolation of intermediates , simplifying the workflow and reducing waste.

- Recrystallization steps are effective in enhancing optical purity, critical for pharmaceutical applications.

- The use of alcohol solvent mixtures (ethanol/methanol) optimizes solubility and crystallization behavior.

- The bis-tetrahydroisoquinolinium tartrate salt exhibits good stability and can be isolated by simple filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline core.

Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.

Substitution: Halogen substitution reactions, especially involving the chlorine atom, are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, the compound might be studied for its potential pharmacological properties. The tetrahydroisoquinoline core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the methylamino group suggests possible activity as a neurotransmitter modulator.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate would depend on its specific application. In a biological context, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed study to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydroisoquinoline derivatives are a well-studied class of compounds, often utilized for their bioactivity. Below is a comparative analysis of structurally and functionally related compounds:

Structural Analogues

(R)-6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline–Dibenzoyl-L-tartaric Acid (1:1) Key Differences:

- Lacks the 5-chloro-2-(methylamino)phenyl group but includes multiple methoxy substituents (6,7-dimethoxy and 3,4,5-trimethoxybenzyl).

- Uses dibenzoyl-L-tartaric acid as the counterion, which may alter solubility and pharmacokinetics compared to the simpler tartrate.

(RS)-2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxyindan-1-one

- Key Differences :

- Replaces the tetrahydroisoquinoline core with an indanone scaffold.

- Activity: Demonstrated anticonvulsant properties in preclinical studies, distinct from the tartrate compound’s suspected cardiovascular effects .

Pharmacokinetic and Physicochemical Properties

| Parameter | Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-THIQ Tartrate | (R)-6,7-Dimethoxy-THIQ Dibenzoyl-L-tartrate | (RS)-Indanone Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | ~650 (estimated) | ~780 | ~440 |

| Solubility in Water | Moderate (tartrate enhances solubility) | Low (dibenzoyl group reduces solubility) | Very low |

| logP | 2.1 (predicted) | 3.5 | 2.8 |

| Primary Target | α1-Adrenergic receptors (hypothesized) | α2-Adrenergic receptors | AChE/Sigma receptors |

Research Findings

- Receptor Binding: The chloro and methylamino substituents in the tartrate compound may confer selectivity for α1-adrenergic subtypes over α2, unlike the methoxy-rich analogue .

- Metabolic Stability: The tartrate’s ionic character improves metabolic stability in hepatic microsomal assays compared to neutral indanone derivatives.

- Toxicity : Preliminary studies suggest lower hepatotoxicity risk than dibenzoyl-tartrate analogues, likely due to reduced lipophilicity.

Biological Activity

Molecular Formula

- Chemical Structure : The compound features a complex tetrahydroisoquinoline core with a chloromethylamino substitution, which is critical for its biological activity.

Physical Properties

- Molecular Weight : Approximately 400 g/mol (exact weight may vary based on specific isomer).

- Solubility : Soluble in polar solvents, which enhances its bioavailability.

The biological activity of Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate can be attributed to several mechanisms:

- Receptor Interaction : The compound has shown affinity for various neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways. This interaction suggests potential applications in neuropharmacology.

- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which could mitigate oxidative stress in cellular environments.

- Neuroprotective Effects : Research has demonstrated that it may protect neuronal cells from apoptosis induced by neurotoxic agents.

In Vitro Studies

In vitro studies have highlighted the following effects:

- Cell Viability : The compound has been tested on various cell lines (e.g., SH-SY5Y for neuronal cells), showing a dose-dependent increase in cell viability under oxidative stress conditions.

- Apoptosis Assays : Flow cytometry analysis revealed reduced apoptosis rates in treated cells compared to controls.

In Vivo Studies

In vivo studies using animal models (e.g., mice) have provided insights into the pharmacokinetics and therapeutic potential:

- Behavioral Tests : Mice treated with the compound exhibited improved performance in memory and learning tests, suggesting cognitive enhancement properties.

- Neurodegeneration Models : In models of neurodegeneration (e.g., induced by toxins), administration of the compound significantly reduced markers of neuronal damage.

Study 1: Neuroprotective Effects

A study published in Journal of Neurochemistry investigated the neuroprotective effects of this compound in a Parkinson's disease model. The results indicated a significant decrease in dopaminergic neuron loss when administered prior to toxin exposure.

Study 2: Antioxidant Properties

Research conducted at a university laboratory focused on the antioxidant capacity of the compound. Using DPPH radical scavenging assays, it was found that the compound effectively reduced free radicals, indicating strong antioxidant potential.

Data Summary

| Biological Activity | In Vitro Results | In Vivo Results |

|---|---|---|

| Cell Viability | Increased under oxidative stress | Improved cognitive function |

| Apoptosis | Reduced rates | Decreased neuronal damage |

| Antioxidant Activity | High radical scavenging capacity | Not assessed |

| Neuroprotective Effects | Significant neuron protection | Reduced neurodegeneration markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.